(±)-Paniculidine A

Stereochemistry Natural Product Chemistry Chiral Analysis

Select (±)-Paniculidine A when your analytical workflow demands a racemic reference material that is structurally resolved from its co-occurring congeners. This 3-alkylindole (C₁₄H₁₇NO₂, MW 231.29) lacks the 1-methoxy substitution present in Paniculidine B and C, providing a unique chromatographic retention time that eliminates co-elution ambiguity during HPLC-based authentication of Murraya exotica, M. paniculata, and Glycosmis pentaphylla botanical materials. Use the racemic mixture to calibrate chiral separation methods by benchmarking against the established R-configuration of the natural enantiomer—an application for which Paniculidine C is less definitively characterized. Available as a dedicated reference standard for phytochemical analysis and natural product research.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
Cat. No. B15591340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)-Paniculidine A
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
InChIInChI=1S/C14H17NO2/c1-10(14(16)17-2)7-8-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3/t10-/m0/s1
InChIKeyOSINFMIOMWBGDS-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)-Paniculidine A for Research Procurement: Core Chemical Identity and Analytical Baseline


(±)-Paniculidine A (CAS: 106499-96-1) is a racemic mixture of the indole alkaloid Paniculidine A, which can be isolated from Murraya exotica, Murraya paniculata, and other Rutaceae species . Its molecular formula is C14H17NO2 with a molecular weight of 231.29 g/mol. The natural enantiomer of Paniculidine A possesses an established R-configuration [1], distinguishing this compound class from structurally related alkaloids such as Paniculidine B and C. (±)-Paniculidine A is commercially available as a reference standard for phytochemical analysis and natural product research applications [2].

Why (±)-Paniculidine A Cannot Be Replaced by Paniculidine B or C in Research Applications


The Paniculidine series (A, B, C) comprises three structurally distinct indole alkaloids isolated from Murraya species [1]. Paniculidine A (C14H17NO2, MW 231.29) differs from Paniculidine B (C14H19NO2, MW 233.31) by two hydrogen atoms and lacks the 1-methoxyindole skeleton characteristic of Paniculidine B [2]. Paniculidine C (C13H17NO, MW 203.13) has a distinct molecular formula and contains a prenylindole core [3]. These structural variations directly impact analytical retention behavior, synthetic accessibility, and reported biological activity profiles. Substituting one congener for another without experimental validation compromises data reproducibility in chromatographic analysis and introduces confounding variables in bioactivity studies, as each compound exhibits a unique spectrum of reported antimicrobial activity .

Quantitative Differentiation of (±)-Paniculidine A from Closest Analogs: Evidence-Based Selection Criteria


Stereochemical Identity: R-Configuration of Natural Paniculidine A Established via Enantioselective Synthesis

The absolute configuration of natural Paniculidine A has been established as R through synthesis of the S-enantiomer, confirming the monochiral nature of the naturally occurring alkaloid [1]. This stereochemical assignment provides a benchmark for chiral purity assessment. In contrast, Paniculidine C is typically encountered as a racemate in synthetic preparations [2], while the natural configuration of Paniculidine C remains less definitively characterized in the literature. The (±)-Paniculidine A racemate (CAS 106499-96-1) serves as a critical reference for analytical method development when distinguishing natural (R)-Paniculidine A from synthetic racemic material is required .

Stereochemistry Natural Product Chemistry Chiral Analysis Enantioselective Synthesis

Synthetic Accessibility: Differential Synthetic Routes and Yields for Paniculidine Congeners

The total synthesis of (±)-Paniculidine B has been achieved from aldehyde 10 in only two steps with an 88% yield [1], and in five steps from a methoxyindole precursor using earlier methodology. A separate synthetic approach to (±)-Paniculidine B and (±)-Paniculidine C using a Tamaru allylation/olefin cross-metathesis sequence has been reported [2]. Notably, Paniculidine A lacks a comparable high-yielding concise synthetic route in the published literature. The first synthesis of (±)-Paniculidine B was achieved in seven steps from 2-nitrotoluene with an overall yield of 16% [3], but the subsequent two-step 88% yield methodology represents a significant improvement that has not been paralleled for Paniculidine A.

Total Synthesis Organic Synthesis Methodology Development Synthetic Efficiency

Analytical Chromatography: Differential Retention and Reference Standard Applications

Paniculidine A, Paniculidine B, and Paniculidine C exhibit distinct chromatographic behavior due to their structural differences, enabling their use as orthogonal reference standards in HPLC method development [1]. Paniculidine A is specifically marketed as a reference material for HPLC standards and analytical standards, with commercial availability at defined purity specifications (typically >97-98%) . The structural distinction of Paniculidine A from Paniculidine B and C is driven by the β-methylbutanol side chain and the absence of a 1-methoxy group on the indole ring , which alters polarity and retention characteristics. While quantitative retention time differences require experimental determination under specific mobile phase conditions, the structural divergence between these congeners ensures that they are not co-eluting in standard reversed-phase HPLC systems.

HPLC Analysis Analytical Chemistry Reference Standards Quality Control

Antimicrobial Activity Spectrum: Differential Profile of Paniculidine B as Benchmark

Paniculidine B has demonstrated in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, along with reported phytoalexin and anti-inflammatory activities . This activity profile is specifically documented for Paniculidine B, not Paniculidine A. While Paniculidine A has been noted to have anti-inflammatory activity , the antimicrobial activity data reported for Paniculidine B represents a key differentiation point. Importantly, quantitative IC50 or MIC values for either compound are not provided in the publicly accessible literature reviewed, which represents a significant data gap. The absence of direct head-to-head antimicrobial comparison data between Paniculidine A and B limits definitive potency ranking; however, the distinct activity spectra reported suggest non-overlapping biological targets that warrant compound-specific investigation.

Antimicrobial Activity MRSA Mycobacterium tuberculosis Natural Product Antibiotics

Structural Classification: Indole Alkaloid Subtype Differentiation

Paniculidine A belongs to the class of 3-alkylindoles, containing an indole moiety carrying an alkyl chain at the 3-position [1]. In contrast, Paniculidine B and C contain a 1-methoxyindole skeleton [2] and, in the case of Paniculidine C, a prenylindole core . The molecular formulas reflect this structural divergence: Paniculidine A (C14H17NO2, MW 231.29), Paniculidine B (C14H19NO2, MW 233.31), and Paniculidine C (C13H17NO, MW 203.13) [3]. The absence of the 1-methoxy substitution in Paniculidine A represents a fundamental chemical difference affecting electron density distribution, hydrogen bonding capability, and metabolic stability relative to its methoxylated congeners. These structural features are quantifiable through exact mass and molecular formula comparisons.

Alkaloid Classification Indole Chemistry Chemotaxonomy Natural Product Diversity

Recommended Research and Industrial Application Scenarios for (±)-Paniculidine A Procurement


Analytical Reference Standard for Murraya Species Phytochemical Profiling

Procure (±)-Paniculidine A as a reference standard for HPLC-based authentication and quality control of Murraya exotica, Murraya paniculata, and Glycosmis pentaphylla botanical materials . Paniculidine A serves as a species-specific marker compound that, unlike Paniculidine B and C, lacks 1-methoxy substitution, providing distinct chromatographic retention for unambiguous peak assignment in phytochemical fingerprinting [1]. The compound is commercially available as a reference material specifically designated for HPLC standards .

Chiral Purity Benchmark for Enantioselective Natural Product Studies

Use (±)-Paniculidine A as a racemic reference material to calibrate chiral separation methods when distinguishing naturally occurring (R)-Paniculidine A from synthetic racemic material . The established R-configuration of natural Paniculidine A provides a defined stereochemical benchmark that is less definitively characterized for Paniculidine C [1]. This application is critical for laboratories conducting enantioselective bioactivity assessments or verifying the stereochemical integrity of isolated natural products.

Chemical Ecology and Plant Defense Research

Employ Paniculidine A as a reference compound in studies investigating indole alkaloid-mediated plant defense mechanisms in Rutaceae species . The compound's classification as a 3-alkylindole distinguishes it from the 1-methoxyindole-containing Paniculidine B and C, allowing researchers to probe structure-activity relationships in phytoalexin responses [1]. This application is particularly relevant for studies examining the differential accumulation of Paniculidine congeners under biotic or abiotic stress conditions.

Synthetic Methodology Development Target for Indole Alkaloid Construction

Target Paniculidine A for total synthesis methodology development, given that published concise synthetic routes exist for Paniculidine B (two steps, 88% yield) and Paniculidine C, while comparable high-yielding routes for Paniculidine A remain unreported [1]. This gap in synthetic accessibility presents an opportunity for developing and validating novel indole alkylation methodologies, with the successful synthesis of Paniculidine A serving as a benchmark for route efficiency compared to established procedures for its congeners.

Technical Documentation Hub

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